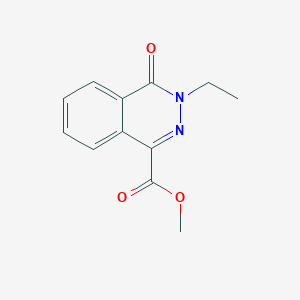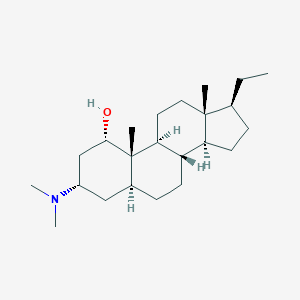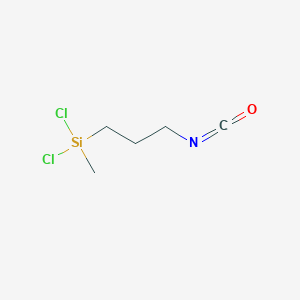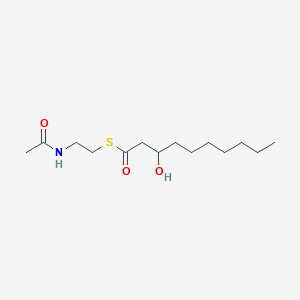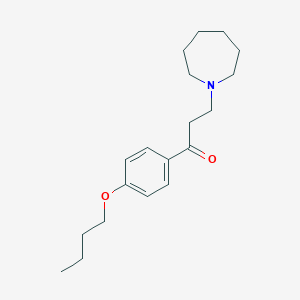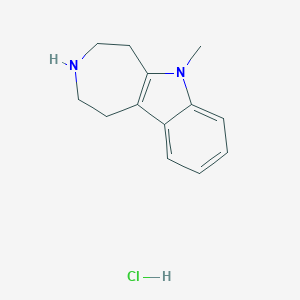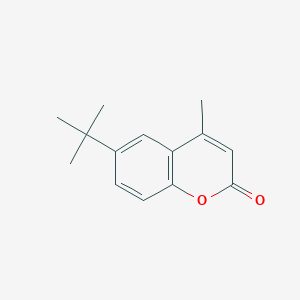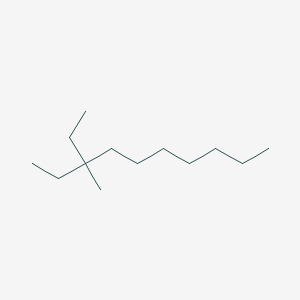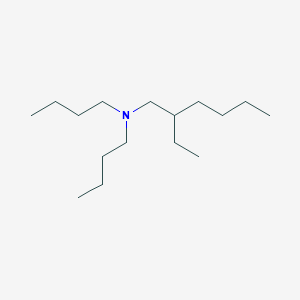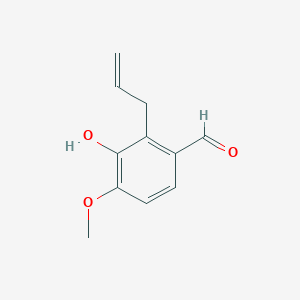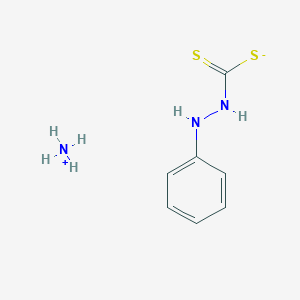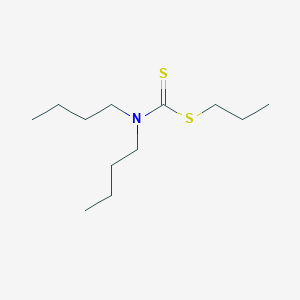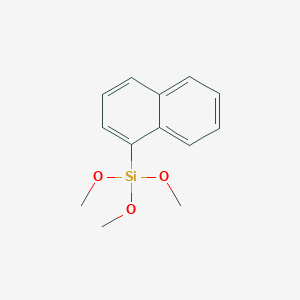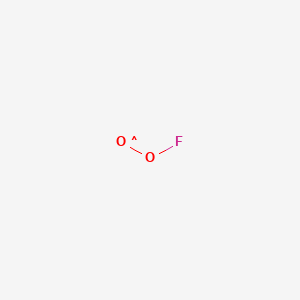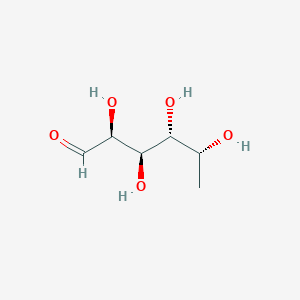
6-Deoxyaltrose
Vue d'ensemble
Description
6-Deoxyaltrose is a rare monosaccharide that belongs to the aldohexose family. It is also known as allose, and it is a C-3 epimer of glucose. 6-Deoxyaltrose has gained significant attention in recent years due to its potential applications in various scientific research fields.
Applications De Recherche Scientifique
6-Deoxyaltrose has potential applications in various scientific research fields, including glycobiology, biochemistry, and medicinal chemistry. It can be used as a starting material for the synthesis of various glycoconjugates, such as glycolipids, glycoproteins, and glycosaminoglycans. 6-Deoxyaltrose can also be used as a chiral building block for the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of 6-Deoxyaltrose is not fully understood. However, it is believed to interact with various enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For example, 6-Deoxyaltrose has been shown to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the body.
Effets Biochimiques Et Physiologiques
6-Deoxyaltrose has been reported to have various biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor properties. It can also modulate the immune system and improve glucose metabolism in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Deoxyaltrose in lab experiments is its rarity, which makes it a valuable starting material for the synthesis of various compounds. However, its limited availability and high cost can be a limitation. Additionally, the lack of comprehensive studies on its toxicity and safety profile can be a potential concern.
Orientations Futures
There are several future directions for the research on 6-Deoxyaltrose. One of the areas of interest is the development of new synthetic methods for its production. Another area of research is the investigation of its potential therapeutic applications, such as its use in the treatment of diabetes, cancer, and inflammatory disorders. Furthermore, the study of its interactions with various receptors and enzymes in the body can provide insights into its mechanism of action and potential side effects.
Conclusion:
In conclusion, 6-Deoxyaltrose is a rare monosaccharide that has gained significant attention in recent years due to its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-Deoxyaltrose in various scientific research fields.
Propriétés
Numéro CAS |
18546-02-6 |
|---|---|
Nom du produit |
6-Deoxyaltrose |
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6+/m1/s1 |
Clé InChI |
PNNNRSAQSRJVSB-KAZBKCHUSA-N |
SMILES isomérique |
C[C@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
SMILES canonique |
CC(C(C(C(C=O)O)O)O)O |
Autres numéros CAS |
18546-02-6 |
Synonymes |
6-deoxy-D-altrose 6-deoxy-L-altrose 6-deoxyaltrose |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

